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Abstract

Imnopitant dihydrochloride, also known as Saredutant or SR 48968, is a potent and selective
non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinin receptors,
including NK1, NK2, and NK3 subtypes, are G-protein coupled receptors that mediate the
diverse physiological effects of tachykinin neuropeptides, such as Substance P and Neurokinin
A (NKA). The NK2 receptor is predominantly expressed in the smooth muscle of the
gastrointestinal, respiratory, and urinary tracts. Its activation by NKA is implicated in smooth
muscle contraction, inflammation, and pain transmission. Consequently, antagonism of the NK2
receptor presents a promising therapeutic strategy for a range of disorders. This technical
guide provides a comprehensive overview of the preclinical and clinical data on Imnopitant
dihydrochloride, detailing its mechanism of action, pharmacokinetic profile, and potential
therapeutic applications, with a focus on irritable bowel syndrome (IBS), asthma, and mood
disorders. Detailed experimental protocols and a summary of quantitative pharmacological data
are presented to facilitate further research and development.

Introduction

Imnopitant dihydrochloride is a small molecule antagonist of the tachykinin NK2 receptor. It
was developed by Sanofi-Aventis and has been investigated for several therapeutic indications.
While its development for major depressive disorder was discontinued after Phase lll clinical
trials, the extensive preclinical and clinical research on Imnopitant provides valuable insights
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into the role of the NK2 receptor in various pathophysiological processes and highlights its
potential as a therapeutic target.

Chemical Properties of Imnopitant Dihydrochloride

Imnopitant dihydrochloride is a white to off-white solid powder. It is soluble in dimethyl
sulfoxide (DMSO).[1]

Property Value

(S)-N-methyl-N-[4-(4-acetylamino-4-
Chemical Name phenylpiperidino)-2-(3,4-
dichlorophenyl)butyllbenzamide dihydrochloride

Synonyms Saredutant, SR 48968
Molecular Formula Cs1H35CI2N302 - 2HCI
Molecular Weight 623.47 g/mol [1][2]
CAS Number 290296-52-5[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Dry, dark, and at O - 4°C for short term or -20°C
Storage
for long term[1]

Mechanism of Action: Tachykinin NK2 Receptor
Antagonism

Imnopitant exerts its pharmacological effects by selectively binding to and inhibiting the
tachykinin NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon
binding its endogenous ligand Neurokinin A (NKA), activates downstream signaling cascades.

Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor couples to both Gaq and Gas G-proteins.
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o Gag Pathway: Activation of the Gaq pathway leads to the stimulation of phospholipase C
(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Caz*) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates
protein kinase C (PKC), which is involved in various cellular responses.

o Gas Pathway: Coupling to Gas activates adenylyl cyclase, leading to an increase in
intracellular cyclic AMP (CAMP) levels.

By blocking the binding of NKA to the NK2 receptor, Imnopitant inhibits these downstream
signaling events, thereby antagonizing the physiological effects of NKA.

Cell Membrane

l0CKS

Click to download full resolution via product page
Caption: NK2 Receptor Signaling Pathway and Imnopitant's Mechanism of Action.

Quantitative Pharmacological Data

Imnopitant (Saredutant, SR 48968) has been characterized in various in vitro and in vivo
assays to determine its binding affinity, selectivity, and functional antagonist activity.
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Parameter Receptor Species Value Assay Type Reference
Radioligand

ICso Human NK3 CHO Cells 350 nM o [3]
Binding
Radioligand

ICso Rat NK3 CHO Cells >10 uM o [3]
Binding
Functional

pA2 NK2 Human Colon 9.4 ]
(Contraction)

Guinea Pig Functional
pA2 NK2 8.8 _
Bronchus (Contraction)
=Ds0 0.4 pg/k
(inhibition of Rat (' L;g g In vivo
.0.

defecation) P

=D=0 0.3 pg/k

(inhibition of Rat = HIG In vivo

. (s.c)
defecation)

Potential Therapeutic Applications

The pharmacological profile of Imnopitant suggests its utility in conditions where NK2 receptor-

mediated pathways are dysregulated.

Irritable Bowel Syndrome (IBS)

The NK2 receptor is highly expressed in the gastrointestinal tract and is involved in the

regulation of intestinal motility and visceral sensitivity. Antagonism of this receptor has been

proposed as a therapeutic approach for IBS, particularly the diarrhea-predominant subtype

(IBS-D). Preclinical studies have shown that NK2 receptor antagonists can inhibit defecation

and reduce visceral hyperalgesia in animal models.

Asthma

Neurokinin A is a potent bronchoconstrictor, and its effects are mediated through NK2 receptors

on airway smooth muscle. In a clinical study involving patients with mild asthma, oral

administration of 100 mg of Imnopitant (SR 48968) resulted in a significant inhibition of NKA-
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induced bronchoconstriction.[4] At 1.5 hours post-dosing, the mean log10 provocative
concentration of NKA causing a 20% fall in FEV1 (PC20 FEV1) was -6.25 after Imnopitant
compared to -6.75 after placebo.[4]

Mood and Anxiety Disorders

Imnopitant has also been investigated for its potential as an antidepressant and anxiolytic.[5]
Preclinical studies in rodents have demonstrated its anxiolytic- and antidepressant-like effects
in various behavioral models.[6][7] A study in gerbils showed that Imnopitant (saredutant) at
doses of 3-10 mg/kg produced anxiolytic-like effects in the social interaction test.[6] However,
despite reaching Phase lll clinical trials for major depressive disorder, its development for this
indication was halted.[5]

Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Determination

This protocol describes a general method for determining the binding affinity of Imnopitant to
tachykinin receptors expressed in cell membranes.

Objective: To determine the inhibition constant (Ki) of Imnopitant for NK1, NK2, and NK3
receptors.

Materials:

Cell membranes prepared from CHO cells stably expressing human NK1, NK2, or NK3
receptors.

e Radioligand: [*?°1]-Substance P (for NK1), [*2°I]-Neurokinin A (for NK2), [*2°]]-[MePhe’]-
neurokinin B (for NK3).

e Imnopitant dihydrochloride.

e Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 uM
Substance P for NK1).

e Binding buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4.
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Wash buffer: 50 mM Tris-HCI, pH 7.4.

96-well microplates.

Glass fiber filters.

Cell harvester.

Gamma counter.
Procedure:
e Reaction Setup: In a 96-well plate, add the following in triplicate:

o Total Binding: 50 uL of binding buffer, 50 uL of radioligand, and 100 uL of cell membrane
suspension.

o Non-specific Binding: 50 pL of non-specific binding control, 50 uL of radioligand, and 100
uL of cell membrane suspension.

o Competition Binding: 50 pL of varying concentrations of Imnopitant, 50 uL of radioligand,
and 100 pL of cell membrane suspension.

 Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

« Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester. Wash the filters three times with ice-cold wash buffer to remove unbound
radioligand.

o Counting: Measure the radioactivity retained on the filters using a gamma counter.
o Data Analysis:
o Calculate specific binding = Total binding - Non-specific binding.

o Plot the percentage of specific binding against the logarithm of Imnopitant concentration.
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o Determine the ICso value (concentration of Imnopitant that inhibits 50% of specific
radioligand binding) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for Radioligand Binding Assay.
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In Vitro Smooth Muscle Contraction Assay

This protocol outlines a general method to assess the functional antagonist activity of
Imnopitant on smooth muscle tissue.

Objective: To determine the potency of Imnopitant in inhibiting NKA-induced smooth muscle
contraction.

Materials:
« Isolated smooth muscle tissue (e.g., guinea pig ileum or trachea).

¢ Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
maintained at 37°C and aerated with 95% O2 / 5% COs..

« |sotonic force transducer.

» Data acquisition system.

o Neurokinin A (NKA).

« Imnopitant dihydrochloride.
Procedure:

o Tissue Preparation: Isolate the smooth muscle tissue and mount it in the organ bath under a
resting tension.

o Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

o Control Response: Obtain a cumulative concentration-response curve for NKA to establish a
baseline contractile response.

» Antagonist Incubation: Wash the tissue and incubate with a known concentration of
Imnopitant for a predetermined period (e.g., 30 minutes).

o Challenge with Agonist: In the presence of Imnopitant, obtain a second cumulative
concentration-response curve for NKA.
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o Data Analysis:

o Compare the concentration-response curves of NKA in the absence and presence of
Imnopitant.

o Arightward shift in the NKA concentration-response curve indicates competitive
antagonism.

o Calculate the dose-ratio and construct a Schild plot to determine the pAz value, which
represents the negative logarithm of the molar concentration of the antagonist that
produces a two-fold shift in the agonist's concentration-response curve.
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Caption: Workflow for Smooth Muscle Contraction Assay.
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Conclusion

Imnopitant dihydrochloride is a well-characterized, selective NK2 receptor antagonist with
demonstrated preclinical and clinical activity. While its development for certain indications has
been discontinued, the wealth of available data underscores the therapeutic potential of
targeting the NK2 receptor. This technical guide provides a foundational resource for
researchers interested in exploring the role of NK2 receptors in health and disease and in the
development of novel NK2 receptor antagonists for a variety of therapeutic applications.
Further research may yet uncover specific patient populations or novel indications where the
pharmacological properties of Imnopitant can be of significant therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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